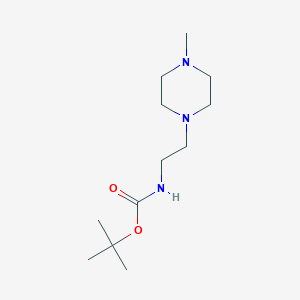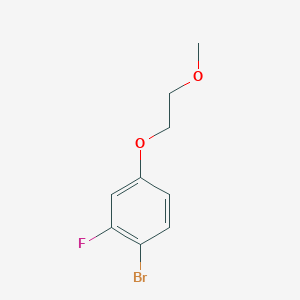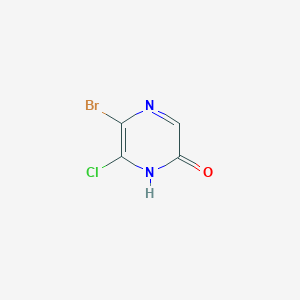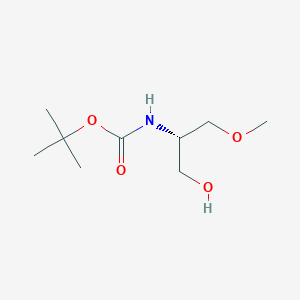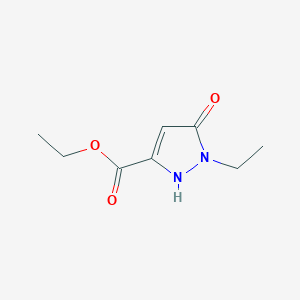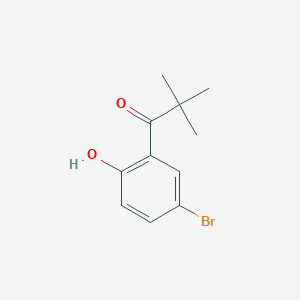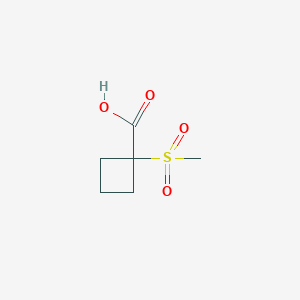
2-bromo-N-(2-chloro-4-fluorophenyl)acetamide
Übersicht
Beschreibung
2-bromo-N-(2-chloro-4-fluorophenyl)acetamide is a chemical compound with the molecular formula C8H6BrClFNO and a molecular weight of 266.5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a density of 1.6±0.1 g/cm3, a boiling point of 337.5±32.0 °C at 760 mmHg, and a flash point of 157.9±25.1 °C .Wissenschaftliche Forschungsanwendungen
Potential Pesticides : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which have structural similarities to 2-bromo-N-(2-chloro-4-fluorophenyl)acetamide, have been characterized and identified as potential pesticides. The study presents experimental data like X-ray powder diffraction, which is crucial for understanding the properties of these compounds (Olszewska, Pikus, & Tarasiuk, 2008).
Antimicrobial Activity : Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide show promise in antimicrobial applications. These compounds, synthesized through nucleophilic substitution, have been screened for activity against both Gram-negative and Gram-positive bacteria, as well as fungi (Badiger, Mulla, Khazi, & Khazi, 2013).
Anticonvulsant and Antidepressant Activities : Certain bromo- and fluoro-substituted phenylacetamide derivatives have been synthesized and tested for their anticonvulsant and antidepressant activities. The study used Porsolt’s behavioural despair test in mice to determine the efficacy of these compounds (Xie, Tang, Pan, & Guan, 2013).
Molecular Conformations and Supramolecular Assembly : Research on halogenated N,2-diarylacetamides, including compounds structurally similar to this compound, has focused on their molecular conformations and how they assemble in a supramolecular context. These studies are essential for understanding the chemical and physical properties of these compounds (Nayak et al., 2014).
Supramolecular Assembly via Hydrogen Bonds : The crystal structures of certain chloro- and bromo-phenyl derivatives, which are similar to this compound, have been studied to understand their supramolecular assembly. These studies focus on hydrogen bonding interactions and are crucial for the development of new materials with specific properties (Hazra et al., 2014).
Anti-Inflammatory Activity : Derivatives of N-(3-chloro-4-fluorophenyl)acetamide have been synthesized and tested for their anti-inflammatory activity. The study includes the chemical synthesis and the biological assessment of these compounds (Sunder & Maleraju, 2013).
Safety and Hazards
This compound is sold “as-is” by Sigma-Aldrich, and the buyer assumes responsibility to confirm product identity and/or purity . It has a hazard classification of Eye Irritant 2, and safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that the compound is used as an intermediate in organic synthesis reactions . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure or function of the target molecules.
Biochemical Pathways
Based on its use as an intermediate in organic synthesis reactions , it can be inferred that it may be involved in various biochemical pathways, depending on the specific reactions it participates in.
Pharmacokinetics
Its physical properties such as melting point (117-119°c), boiling point (3375±320 °C), and solubility (soluble in methanol) suggest that it may have good bioavailability .
Result of Action
Given its use as an intermediate in organic synthesis reactions , it’s likely that its effects would depend on the specific reactions it’s involved in and the resulting products.
Action Environment
The action, efficacy, and stability of 2-bromo-N-(2-chloro-4-fluorophenyl)acetamide can be influenced by various environmental factors. For instance, it should be stored in a sealed, dry environment at room temperature . It’s also important to avoid inhaling the compound’s dust or vapor, as it can cause irritation to the skin, eyes, and respiratory system . Inappropriate conditions may lead to harmful chemical reactions, so it should be avoided from contact with strong oxidizing agents or other incompatible substances .
Eigenschaften
IUPAC Name |
2-bromo-N-(2-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClFNO/c9-4-8(13)12-7-2-1-5(11)3-6(7)10/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXXZDILVJGKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



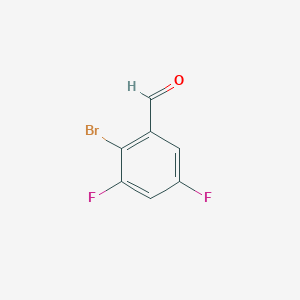

![4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1375092.png)

